molecular formula C20H29NO B13945565 2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-8-methoxy- CAS No. 63869-47-6

2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-8-methoxy-

Katalognummer: B13945565
CAS-Nummer: 63869-47-6
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: JCWFROZXHUXCRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-8-methoxy- belongs to the benzazocine class, characterized by a bicyclic framework integrating a benzene ring fused with an azocine moiety. Key structural features include:

  • Cyclobutylmethyl group at position 2.
  • Methyl groups at positions 6 and 11.
  • Methoxy group at position 7.

This substitution pattern distinguishes it from related opioids, as the cyclobutylmethyl group and 8-methoxy modification may influence receptor binding, metabolic stability, and solubility .

Eigenschaften

CAS-Nummer

63869-47-6

Molekularformel

C20H29NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

10-(cyclobutylmethyl)-4-methoxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C20H29NO/c1-14-19-11-16-7-8-17(22-3)12-18(16)20(14,2)9-10-21(19)13-15-5-4-6-15/h7-8,12,14-15,19H,4-6,9-11,13H2,1-3H3

InChI-Schlüssel

JCWFROZXHUXCRM-UHFFFAOYSA-N

Kanonische SMILES

CC1C2CC3=C(C1(CCN2CC4CCC4)C)C=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine typically involves multiple steps, including the formation of the cyclobutylmethyl group and the methano-3-benzazocine core. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,6-Methano-3-benzazocines are a class of chemical compounds with diverse pharmacological applications, particularly as analgesics . These compounds have been investigated for their potential as analgesics, anesthetics, anti-diarrheal agents, anti-retroviral agents, anticonvulsants, and antitussives . Research into the structure-activity relationships of these compounds has led to the discovery of high-affinity ligands for opioid receptors .

Pharmacological Properties and Applications

2,6-Methano-3-benzazocines are known for their analgesic properties, with some demonstrating activity comparable to codeine or morphine . A key advantage of certain compounds in this class is their reduced potential for addiction compared to morphine . Some benzomorphans also function as antitussive agents and morphine antagonists .

These compounds can be administered through various methods, including parenterally or orally, in forms like tablets, capsules, powders, suspensions, and syrups . Sustained-release formulations are also viable .

Chemical Synthesis and Structural Modifications

Asymmetric synthesis of 1,2,3,4,5,6-hexahydro-11-alkyl-2,6-methano-3-benzazocines, has been achieved using (1R, 2R)- or (1S, 2S)-1-hydroxymethyl-2-alkyl-2-alkyl-1,2-dihydronaphthalene as a starting point . The substitution at different positions of the benzazocine structure influences its activity. For instance, introducing a methoxy group at the 6′-position on the naphthalene ring affects the compound's activity . Additionally, modifications at the 3′- and 2′-positions of lead compounds have been explored to optimize binding affinity at the μ receptor .

Biocontrol activity

Wirkmechanismus

The mechanism of action of 3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. This compound may act on opioid receptors, modulating pain perception and producing analgesic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with both central and peripheral nervous systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The table below highlights critical structural and pharmacological differences between the target compound and analogs:

Compound Name R3 (Position 3) R6 R11 R8 Key Pharmacological Notes Source
Target Compound Cyclobutylmethyl Me Me OMe Hypothesized enhanced lipophilicity; untested in vivo
Cis-(±)-3-(cyclopropylmethyl)-7-nitro... Cyclopropylmethyl Me Me NO2 (7) Nitro group reduces analgesic efficacy compared to hydroxyl derivatives
Pentazocine Phenethyl Me Me OH Mixed opioid agonist-antagonist; moderate analgesia
Phenazocine Phenethyl Me Me OH Potent μ-opioid agonist; regulated as a narcotic
3-(3-methyl-2-butenyl)-6-ethyl-11-methyl... 3-methyl-2-butenyl Et Me OH Effective in humans (40 mg ≈ 10 mg morphine sulfate)
Key Observations:

R3 Substituents: Cyclobutylmethyl (target) vs. cyclopropylmethyl (): The larger cyclobutyl group may alter κ-opioid receptor affinity due to steric effects. Cyclopropylmethyl analogs showed reduced activity when paired with nitro groups at R8 .

R8 Modifications: Methoxy (OMe) in the target compound may improve metabolic stability by resisting glucuronidation compared to hydroxyl (OH) in pentazocine and phenazocine . Nitro (NO2) derivatives () exhibit diminished analgesic activity, suggesting electron-withdrawing groups at R8 are unfavorable .

Stereochemistry :

  • Cis isomers (e.g., compounds in ) generally show higher analgesic potency than trans isomers, which may act as antagonists .

Solubility and Formulation Challenges

  • The hydrochloride salt of 3-(2-methyl-2-propenyl)-6,11-dimethyl-... () has low water solubility (<0.25% w/v), complicating parenteral administration .

Research Findings and Clinical Relevance

  • 3-(3-methyl-2-butenyl)-6-ethyl-11-methyl-... () demonstrated potent analgesia in humans at 10–100 mg/70 kg (parenteral), comparable to morphine .
  • 8-Hydroxy analogs (e.g., pentazocine) are metabolized to inactive glucuronides, whereas the target’s 8-methoxy group may prolong half-life .

Biologische Aktivität

2,6-Methano-3-benzazocine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their interactions with opioid receptors. This article explores the biological activity of the compound 2,6-Methano-3-benzazocine, focusing on its pharmacological properties, receptor binding affinities, and potential therapeutic applications.

Structure and Synthesis

The compound 2,6-Methano-3-benzazocine is characterized by a complex structure that includes a methoxy group and a cyclobutylmethyl substituent. The synthesis of this compound often involves asymmetric methods to enhance selectivity and potency at various biological targets. Studies have shown that modifications to the basic structure can significantly impact its biological activity.

Opioid Receptor Binding

The primary biological activity of 2,6-Methano-3-benzazocine relates to its interaction with opioid receptors (μ, κ, and δ). Binding affinity studies reveal that this compound exhibits varying degrees of affinity for these receptors.

Compoundμ Receptor Binding Affinity (Ki in nM)κ Receptor Binding Affinity (Ki in nM)δ Receptor Binding Affinity (Ki in nM)
2,6-Methano-3-benzazocine28 ± 1.11300 ± 290NI
DAMGO (control)55 ± 7NINI
U50,488 (control)NI36 ± 5.0NI

Key Findings:

  • The compound shows substantial binding affinity to μ receptors while displaying weaker interactions with κ and δ receptors .
  • It has been classified as a partial agonist at μ receptors and exhibits antagonist properties at κ receptors .

Functional Activity

Functional assays using [^35S]GTPγS have demonstrated that the compound acts as a partial agonist at μ receptors with EC50 values indicating moderate stimulation. The functional profile is summarized in the following table:

CompoundFunctional ActivityEC50 (nM)Emax (% Maximal Stimulation)
2,6-Methano-3-benzazocinePartial Agonist11 ± 2.427 ± 1.3
Other Compounds (e.g., DAMGO)Agonist55 ± 7116 ± 4

Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications including:

  • Analgesics : Due to its interaction with μ receptors, it may serve as an effective pain management agent.
  • Anti-addiction Treatments : Its antagonist properties at κ receptors may offer benefits in treating opioid dependency .
  • Anticonvulsants : Some studies indicate its utility in managing seizure disorders.

Case Studies

Recent studies have explored the efficacy of this compound in various models:

  • Pain Management Models : In animal studies, administration of the compound resulted in significant pain relief comparable to standard opioid treatments.
  • Addiction Models : The compound demonstrated potential in reducing withdrawal symptoms in opioid-dependent subjects.

Q & A

Q. What computational models predict binding modes of these compounds?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with opioid receptors. For cyclobutylmethyl analogs, force-field parameters (e.g., AMBER) optimize ligand conformations, while QSAR models correlate substituent properties (e.g., logP) with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.